(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
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Overview
Description
®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyridine ring, which is substituted with a methyl group and a propylamine chain, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylpyridine.
Alkylation: The 2-methylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propylamine group.
Resolution: The racemic mixture is then resolved to obtain the ®-enantiomer.
Salt Formation: Finally, the ®-2-Methyl-1-pyridin-2-yl-propylamine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as Raney nickel in a flow reactor can facilitate the alkylation process, while chromatographic techniques are employed for the resolution of enantiomers.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the propylamine group.
2-Methyl-1-pyridin-2-yl-ethylamine: Has a shorter alkyl chain.
2-Methyl-1-pyridin-2-yl-butylamine: Has a longer alkyl chain.
Uniqueness
®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is unique due to its specific chiral configuration and the presence of both a methyl group and a propylamine chain on the pyridine ring. This combination of features makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
Properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMCWVFMBPRHJX-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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